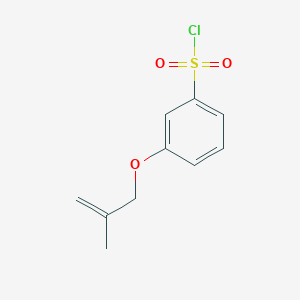
3-((2-Methylallyl)oxy)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methylallyl)oxy)benzenesulfonyl chloride, also known as MBS, is an organosulfur compound used in organic synthesis as a reagent in the formation of amides and other derivatives. It is a white powder that is soluble in polar solvents like water and alcohols, and is used in a wide variety of scientific and industrial applications. In the laboratory, MBS is used as a reagent for the preparation of polymers, polypeptides, and polysaccharides. It is also used in the synthesis of pharmaceuticals, polymers, and agrochemicals. In addition, it is used in the production of polymers for medical and industrial applications.
Scientific Research Applications
Synthesis and Structural Analysis
Research has identified sterically hindered structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which were synthesized by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. These compounds have been structurally characterized by X-ray single crystal diffraction, highlighting the molecular-electronic structure and kinetic investigation of these isomers, which suggests potential applications in understanding molecular interactions and designing steric-specific reactions in organic synthesis (Rublova et al., 2017).
Enhanced Reactivity in Ionic Liquids
The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional reaction media and as Lewis acid catalysts for Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride is another notable application. This research demonstrated the substrates' enhanced reactivity, providing almost quantitative yields of diaryl sulfones under ambient conditions, which can be particularly useful in developing more efficient and environmentally friendly synthesis methods (Nara et al., 2001).
Polymer-supported Benzenesulfonamides in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been utilized as key intermediates in different chemical transformations. This includes unusual rearrangements to yield a number of diverse privileged scaffolds, illustrating the compound's role in facilitating solid-phase synthesis that could lead to the development of novel pharmaceuticals and materials (Fülöpová & Soural, 2015).
Green Chemistry Applications
Eco-friendly solvents like diethyl carbonate (DEC) or cyclopentyl methyl ether (CPME) have been employed in the Pd-catalyzed regioselective direct arylation of heteroarenes using benzenesulfonyl chlorides as coupling partners. This showcases the application of 3-((2-Methylallyl)oxy)benzenesulfonyl chloride in promoting sustainable chemical processes that are less harmful to the environment, providing a pathway for the green synthesis of complex aromatic compounds (Hfaiedh et al., 2015).
Mechanism of Action
Target of Action
The compound contains a benzenesulfonyl chloride group, which is a common functional group in organic chemistry. Sulfonyl chlorides are typically electrophilic and can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively .
Mode of Action
The exact mode of action would depend on the specific biological target. In a general sense, the compound could potentially react with biological nucleophiles (like the amino groups of proteins or hydroxyl groups of metabolites) via a nucleophilic substitution reaction .
properties
IUPAC Name |
3-(2-methylprop-2-enoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-8(2)7-14-9-4-3-5-10(6-9)15(11,12)13/h3-6H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQMPUPEHFXNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Methylpropyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2941112.png)
![2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol](/img/structure/B2941113.png)

![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941118.png)

![2-Cyclopropyl-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2941121.png)

![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2941125.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)
![4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide](/img/structure/B2941128.png)
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)